Triazolam-d5

Forensic Toxicology LC-MS/MS Isotopic Interference

Triazolam-d5 is a critical pentadeuterated internal standard (SIL-IS) essential for accurate LC-MS/MS and GC-MS quantification of triazolam in forensic toxicology, clinical PK, and pharmaceutical QC. It corrects for matrix effects, extraction inefficiencies, and ionization variability, delivering the precision (CV <15%) and accuracy (85-115%) mandated by FDA/EMA bioanalytical method validation guidelines. Substitution with unlabeled triazolam or other benzodiazepine-d5 analogs introduces systematic bias and invalidates quantitative results.

Molecular Formula C17H12Cl2N4
Molecular Weight 348.2 g/mol
CAS No. 1276303-24-2
Cat. No. B15295152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolam-d5
CAS1276303-24-2
Molecular FormulaC17H12Cl2N4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl
InChIInChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2
InChIKeyJOFWLTCLBGQGBO-UFFRDWFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolam-d5 (CAS 1276303-24-2): Stable Isotope-Labeled Internal Standard for Triazolam Quantification


Triazolam-d5 (CAS 1276303-24-2) is a pentadeuterated analog of the triazolobenzodiazepine hypnotic drug triazolam, wherein five hydrogen atoms are replaced with deuterium (molecular formula: C₁₇H₇D₅Cl₂N₄; molecular weight: 348.24 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with the non-deuterated analyte under chromatographic separation while providing a distinct mass shift for detection by mass spectrometry [1]. This compound is supplied as a certified reference material or as a ready-to-use solution (e.g., 1.0 mg/mL in acetonitrile) for analytical method development, validation, and routine application in clinical toxicology, forensic science, and pharmaceutical research .

Why Generic Substitution Fails: The Analytical Necessity of Triazolam-d5 Over Non-Deuterated Triazolam


Triazolam-d5 cannot be substituted with unlabeled triazolam or a structurally similar benzodiazepine for quantitative analytical workflows. The fundamental requirement of a SIL-IS is to mimic the analyte's behavior throughout sample preparation and chromatographic separation, thereby compensating for matrix effects, extraction inefficiencies, and ionization variability, while being spectrally distinguishable [1]. Substitution with non-deuterated triazolam would result in co-detection, making differentiation between the added standard and the endogenous analyte impossible [2]. Furthermore, substituting with a different benzodiazepine internal standard (e.g., diazepam-d₅) introduces differential recovery and ionization efficiency, leading to systematic bias and unacceptable accuracy in quantitative assays [3].

Triazolam-d5 Quantitative Evidence Guide: Comparative Analytical Performance Data


Analytical Specificity: Reduced Chlorine Isotope Interference Compared to Triazolam-d4

Triazolam-d5 demonstrates superior analytical specificity over Triazolam-d4 in certain mass spectrometric applications. The presence of two chlorine atoms in the triazolam structure creates a complex isotopic distribution due to the natural abundance of ³⁷Cl (~24%). This can cause isotopic overlap between the M+2 or M+4 peaks of the analyte and the signal of a tetra-deuterated internal standard (d4), potentially leading to 'cross-talk' or 'isotopic interference' that skews calibration curves [1]. The pentadeuterated analog (d5) provides an additional +5 Da mass shift, which inherently increases spectral resolution and mitigates this specific interference, ensuring more accurate quantitation, especially at low analyte concentrations or in complex matrices where interference is most problematic [2].

Forensic Toxicology LC-MS/MS Isotopic Interference

Quantitative Accuracy: Method Validation Parameters Using Deuterated Triazolam Internal Standards

The use of a deuterated triazolam internal standard (e.g., ²H₆-triazolam) is essential for achieving the high degree of accuracy and precision required in forensic and clinical toxicology. In a validated GC/MS/NICI method for quantifying triazolam in hemolyzed whole blood and liver tissue, the use of a deuterated internal standard enabled a limit of quantitation (LOQ) of 0.5 µg/L for triazolam [1]. The within-day coefficients of variation (CV) were approximately 5% for blood samples in the 10-50 µg/L range, and between-day CVs were less than 10% [1]. This level of analytical performance is unattainable without the use of a co-eluting SIL-IS to correct for sample-to-sample variability in extraction recovery and instrument response.

Method Validation GC-MS Forensic Toxicology

Comparative Utility in LC-MS/MS: The Case for Pentadeuterated Standards in Complex Matrices

In the analysis of triazolam and its metabolites in hair—a notoriously complex and challenging matrix—a deuterated internal standard (1-hydroxymethyltriazolam-d₄) was successfully employed to achieve sensitive and specific quantification [1]. The method demonstrated that the SIL-IS could effectively track the analytes through a multi-step extraction and chromatographic separation, enabling detection in both rat and human hair samples [1]. While this specific study used a d4-labeled metabolite, the principle is directly transferable to the parent drug. The higher deuterium incorporation of Triazolam-d5 offers a potentially greater resistance to hydrogen-deuterium exchange during sample processing, which can occur under certain pH or temperature conditions, further solidifying its value for robust method development [2].

Hair Analysis LC-ESI-MS Matrix Effect

Deuterated Triazolam as a Gold Standard Internal Standard in Clinical and Forensic Panels

A comprehensive LC-MS/MS method for the simultaneous quantification of 21 benzodiazepines and 3 Z-drugs in human hair exemplifies the gold-standard approach to multi-analyte method validation [1]. While this specific method did not use Triazolam-d5, it adheres to international guidelines by employing matrix-matched calibration and internal standardization to achieve lower limits of quantification (LLOQs) between 0.6 and 16 pg/mg [1]. The principles of this validated assay underscore the non-negotiable requirement for a suitable internal standard for each analyte, like a deuterated analog, to correct for the substantial matrix effects and variable process efficiencies observed in biological specimens [1]. Triazolam-d5 is the intended SIL-IS to fulfill this requirement specifically for triazolam quantitation in such panels.

Clinical Toxicology Urine Drug Testing Method Validation

Triazolam-d5 Application Scenarios: Forensic Toxicology, Clinical Research, and Pharmaceutical Quality Control


Forensic Toxicology: Quantitation of Triazolam in Postmortem Blood and Tissue for Cause of Death Investigation

Triazolam-d5 is the critical internal standard for quantifying the parent drug in forensic casework. As demonstrated by the validated GC/MS/NICI method, its use enables precise quantitation down to a limit of 0.5 µg/L in whole blood and liver digest [1]. This level of sensitivity and accuracy is essential for distinguishing therapeutic, toxic, and potentially fatal concentrations of triazolam in complex postmortem specimens, providing objective evidence for medicolegal death investigations.

Clinical Research and Therapeutic Drug Monitoring (TDM): Quantifying Triazolam in Plasma for Pharmacokinetic Studies

In pharmacokinetic studies, accurate measurement of triazolam in plasma over time is paramount. Triazolam-d5 serves as the optimal SIL-IS to achieve the required assay precision (CV < 15%) and accuracy (85-115%) as stipulated by FDA guidance for bioanalytical method validation [2]. Its use corrects for variable extraction recovery and matrix effects from plasma constituents, ensuring that the derived PK parameters (Cmax, AUC, t½) are a true reflection of the drug's disposition and not an artifact of analytical variability.

Workplace and Clinical Urine Drug Testing: Confirmatory Analysis of Presumptive Positive Immunoassay Screens

When an initial immunoassay screen for benzodiazepines is positive, a confirmatory LC-MS/MS or GC-MS assay is legally and professionally mandated. Triazolam-d5 is the ideal internal standard for the specific and quantitative confirmation of triazolam in urine [3]. By compensating for the variable and often severe matrix effects of urine, the d5 internal standard ensures that the quantitative result meets stringent cutoff criteria (e.g., 100 ng/mL) and is defensible against legal challenge in employment or probationary settings.

Pharmaceutical Quality Control: Assay and Content Uniformity Testing of Triazolam Drug Products

In the pharmaceutical industry, Triazolam-d5 can be used as an internal standard in validated HPLC-UV or LC-MS methods for the assay of triazolam in finished drug products (e.g., Halcion® tablets) [4]. Its use minimizes injection-to-injection variability from the HPLC system, leading to more precise determinations of drug content and content uniformity, which are critical release tests for ensuring batch-to-batch consistency and compliance with pharmacopeial monographs (e.g., USP-NF).

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